2,7-Dihydroxy-5-methyl-1-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.2 g/mol |
IUPAC Name |
2,7-dihydroxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-6-4-7(13)5-9-8(6)2-3-10(14)11(9)12(15)16/h2-5,13-14H,1H3,(H,15,16) |
InChI Key |
BLBGRTHACSTGEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Advanced Biosynthetic Pathways of 2,7 Dihydroxy 5 Methyl 1 Naphthoic Acid
Detailed Elucidation of the Biosynthetic Route
The formation of 2,7-dihydroxy-5-methyl-1-naphthoic acid is a multi-step enzymatic process, with the core structure being assembled by a specific type of enzyme.
The biosynthesis of this compound is achieved through a polyketide synthase (PKS) pathway. nih.gov Polyketides are a large and diverse class of secondary metabolites assembled from simple acyl-CoA precursors in a manner similar to fatty acid synthesis. wikipedia.orgnih.gov The enzymes responsible, polyketide synthases, are multi-domain enzymes that catalyze the repeated condensation of these precursor units. nih.gov In the case of this naphthoic acid, the biosynthetic gene cluster in S. carzinostaticus contains a distinct type I PKS dedicated to its formation. wikipedia.orgnih.gov
The specific enzyme responsible for synthesizing the naphthoic acid moiety of neocarzinostatin (B611948) is an iterative type I polyketide synthase named Neocarzinostatin Naphthoate Synthase (NNS). nih.gov This enzyme is encoded by the NcsB gene within the neocarzinostatin gene cluster. wikipedia.org
The mechanism of NNS involves the iterative condensation of six acetate (B1210297) units derived from acetyl-CoA and malonyl-CoA to build the polyketide chain that ultimately cyclizes to form the bicyclic aromatic structure of the naphthoic acid. nih.gov NNS is a large, multifunctional protein that shares sequence homology with other bacterial and fungal PKSs that produce aromatic compounds. nih.govasm.org
Experimental studies involving the expression of the NNS gene in other Streptomyces species, such as S. lividans and S. coelicolor, have confirmed its function. These engineered strains were able to produce key intermediates, notably 2-hydroxy-5-methyl-1-naphthoic acid, directly demonstrating the role of NNS in constructing the naphthoate backbone. nih.gov
Table 2: Research Findings on Neocarzinostatin Naphthoate Synthase (NNS)
| Enzyme Feature | Description | Reference |
|---|---|---|
| Enzyme Name | Neocarzinostatin Naphthoate Synthase (NNS) | nih.gov |
| Enzyme Type | Iterative Type I Polyketide Synthase (PKS) | nih.govnih.gov |
| Encoding Gene | NcsB | wikipedia.org |
| Function | Synthesizes the this compound moiety of neocarzinostatin. | nih.gov |
| Mechanism | Condenses six acetate units to form a polyketide chain which then cyclizes. | nih.gov |
| Key Intermediate | 2-hydroxy-5-methyl-1-naphthoic acid | nih.gov |
Polyketide Synthase (PKS) Mediated Formation
Iterative Type I PKS Involvement
The assembly of the core bicyclic aromatic structure of the naphthoic acid moiety is accomplished by an unusual enzyme system for a bacterium: an iterative type I polyketide synthase (PKS). nih.govwikipedia.orgnih.gov This enzyme, known as neocarzinostatin naphthoate synthase (NNS) or NcsB, is a large, multi-domain protein that catalyzes repetitive condensation reactions. nih.govnih.govwikipedia.org Unlike the more common type II PKS systems that typically produce aromatic polyketides in bacteria through a complex of dissociated enzymes, the NcsB synthase acts iteratively, meaning its domains are used multiple times to construct the polyketide chain. wikipedia.orgyoutube.com This mechanism shares more homology with fungal PKSs, such as 6-methylsalicylic acid synthase, making it a noteworthy example of microbial biosynthetic machinery. nih.gov The involvement of an iterative type I PKS in the formation of a bicyclic aromatic compound is a distinguishing feature of the neocarzinostatin pathway and other enediyne biosyntheses. nih.govnih.govnih.gov
Acetate and Malonate Unit Condensation
The biosynthesis of the naphthoic acid precursor begins with the condensation of simple carboxylic acid units. The iterative type I PKS, NcsB, initiates this process by using one molecule of acetyl-CoA as a starter unit and subsequently catalyzes the condensation of five molecules of malonyl-CoA as extender units. nih.gov An older proposal suggested the condensation of six intact acetate units. nih.gov The enzyme orchestrates the sequential addition of these two-carbon building blocks to form a linear polyketide chain. This chain then undergoes a series of intramolecular cyclization and aromatization reactions, still catalyzed by the PKS, to form the fundamental naphthalene (B1677914) ring system. nih.govnih.gov This process ultimately yields the initial aromatic product, 2-hydroxy-5-methyl-1-naphthoic acid, a key intermediate in the pathway. nih.gov
Post-PKS Enzymatic Modifications
Following the creation of the initial naphthoic acid ring system by the PKS, the molecule undergoes further enzymatic modifications to achieve its final structure as this compound and its subsequent methylated form. These steps are catalyzed by specific tailoring enzymes encoded within the neocarzinostatin biosynthetic gene cluster. nih.govnih.govwikipedia.org
Role of Cytochrome P450 Hydroxylases (e.g., NcsB3) in Hydroxylation
The first post-PKS modification is a hydroxylation reaction. The enzyme NcsB3, a cytochrome P450 hydroxylase, is responsible for this critical step. nih.govnih.gov Cytochrome P450 enzymes are a large superfamily of heme-containing monooxygenases known for their ability to catalyze the oxidation of a wide variety of organic substrates. nih.govnih.gov In this pathway, NcsB3 specifically targets the C-7 position of 2-hydroxy-5-methyl-1-naphthoic acid, introducing a hydroxyl group. nih.gov This reaction converts the precursor into the target compound of this article, this compound. nih.gov The functional characterization of NcsB3 was essential in elucidating the complete biosynthetic pathway of the naphthoic acid moiety of the neocarzinostatin chromophore. nih.gov
| Enzyme | Gene | Enzyme Class | Substrate | Product | Function |
| NcsB3 | ncsB3 | Cytochrome P450 Hydroxylase | 2-hydroxy-5-methyl-1-naphthoic acid | This compound | C-7 Hydroxylation |
O-Methyltransferase (e.g., NcsB1) Catalyzed Regiospecific Methylation of Hydroxy Groups
The high specificity of the NcsB1 enzyme is determined by its precise recognition of the substrate molecule. nih.govnih.gov Studies have revealed that the carboxylate group and the adjacent ortho-hydroxy group (at the C-2 position) of the naphthoic acid substrate are crucial features for substrate recognition and binding by NcsB1. nih.govnih.gov These two groups appear to anchor the substrate within the enzyme's active site, positioning the second, more distant hydroxyl group (at C-7) for the methylation reaction. nih.govnih.gov NcsB1 exhibits some flexibility, as it can recognize and catalyze regiospecific O-methylation on other dihydroxynaphthoic acids, provided they retain the critical ortho-hydroxycarboxylate feature. nih.govnih.gov
The methylation reaction catalyzed by NcsB1 is dependent on a specific methyl donor cofactor, S-adenosyl-L-methionine (AdoMet or SAM). nih.govnih.govnih.gov AdoMet is a common cofactor in biological systems, providing the activated methyl group for transferase enzymes in a wide range of metabolic pathways. nih.govyoutube.com In vitro assays have confirmed that NcsB1 is an AdoMet-dependent O-methyltransferase. nih.govnih.gov The enzyme binds AdoMet, and the methyl group is then transferred from the cofactor to the 7-hydroxy group of this compound in an SN2-like reaction mechanism. nih.govnih.gov This completes the formation of the naphthoic acid moiety before its final incorporation into the neocarzinostatin chromophore. nih.govnih.gov
| Enzyme | Gene | Enzyme Class | Substrate | Product | Cofactor |
| NcsB1 | ncsB1 | O-Methyltransferase | This compound | 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid | S-adenosyl-L-methionine (AdoMet) |
In vitro and in vivo Enzyme Activity Characterization
The biosynthesis of this compound and its subsequent conversion into the final naphthoate moiety of neocarzinostatin involves a series of well-characterized enzymatic steps. Key enzymes have been studied both in vitro and in vivo, revealing their specific functions in the pathway.
The initial formation of the bicyclic aromatic ring is catalyzed by the Neocarzinostatin Naphthoate Synthase (NNS) , also known as NcsB . nih.govutk.edu This enzyme is a unique iterative type I polyketide synthase (PKS) that constructs the naphthoic acid core from six acetate units. nih.gov Following the creation of an early intermediate, 2-hydroxy-5-methyl-1-naphthoic acid, two further modifications occur. nih.govnih.gov
A cytochrome P450 hydroxylase, NcsB3 , catalyzes the regiospecific hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoic acid to yield the target compound, this compound. nih.govexpasy.org
Subsequently, the enzyme NcsB1 , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, carries out the final modification step in this part of the pathway. nih.gov In vivo, NcsB1 catalyzes the regiospecific methylation of the 7-hydroxy group of its native substrate, this compound, to produce 2-hydroxy-7-methoxy-5-methyl-1-naphthoate. expasy.orgnih.gov In vitro studies have confirmed this activity and also demonstrated that NcsB1 can recognize other dihydroxynaphthoic acids, though it exhibits specificity. expasy.orgnih.gov Research indicates that the carboxylate group and its ortho-hydroxy group on the naphthoic acid substrate are critical for recognition and binding by NcsB1. nih.gov
Table 1: Key Enzymes in the Biosynthesis of the Neocarzinostatin Naphthoate Moiety
| Enzyme | EC Number | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| NcsB (NNS) | N/A | Iterative Type I PKS | Acetyl-CoA, Malonyl-CoA | 2-hydroxy-5-methyl-1-naphthoic acid |
| NcsB3 | 1.14.15.31 | Cytochrome P450 Hydroxylase | 2-hydroxy-5-methyl-1-naphthoic acid | This compound |
| NcsB1 | 2.1.1.303 | O-Methyltransferase | This compound , SAM | 2-hydroxy-7-methoxy-5-methyl-1-naphthoate, SAH |
Genetic Basis of Biosynthesis: Gene Cluster Analysis and Expression
The genetic blueprint for the production of this compound is located within the larger neocarzinostatin (NCS) biosynthetic gene cluster (BGC) in Streptomyces carzinostaticus ATCC 15944. nih.gov This extensive BGC was identified and localized to a continuous 130 kb stretch of DNA. nih.gov Detailed sequence analysis of 92 kb of this region revealed 68 open reading frames (ORFs), with 47 of these being assigned to the NCS cluster. nih.gov
The biosynthesis of the neocarzinostatin chromophore follows a convergent model, with separate sets of genes responsible for producing the three main building blocks: a deoxy aminosugar, the enediyne core, and the naphthoic acid moiety. nih.govresearchgate.net The genes responsible for the naphthoic acid synthesis are specifically designated as ncsB, ncsB1, ncsB2, ncsB3, and ncsB4. nih.gov
The core synthase, NcsB, is encoded by the ncsB gene and is notable for being a bacterial iterative type I PKS that synthesizes a bicyclic aromatic compound, a role more commonly associated with fungal PKSs or bacterial type II PKSs. nih.govnih.gov The subsequent tailoring enzymes, the hydroxylase NcsB3 and the methyltransferase NcsB1, are encoded by the ncsB3 and ncsB1 genes, respectively. nih.govnih.gov The gene ncsB2 encodes a ligase responsible for the final attachment of the completed naphthoate moiety to the enediyne core. researchgate.netwikipedia.org Gene inactivation studies have confirmed that these genes are essential for the production of neocarzinostatin. researchgate.net
Table 2: Genes for this compound Biosynthesis within the NCS Cluster
| Gene | Encoded Protein | Putative Function |
|---|---|---|
ncsB |
NcsB (NNS) | Iterative Type I Polyketide Synthase |
ncsB3 |
NcsB3 | P450 Hydroxylase |
ncsB1 |
NcsB1 | O-Methyltransferase |
ncsB2 |
NcsB2 | Naphthoic acid/CoA Ligase |
Strategies for Metabolic Engineering and Biosynthetic Diversification
The elucidation of the biosynthetic pathway and the genetic basis for the production of this compound provides a foundation for metabolic engineering and the generation of novel compounds.
Production of Novel this compound Analogs via Engineered Pathways
The detailed biochemical understanding of the tailoring enzymes in the naphthoic acid pathway offers opportunities to create novel analogs through protein engineering. nih.gov For example, the O-methyltransferase NcsB1 has been shown to have a degree of substrate flexibility, successfully methylating other dihydroxynaphthoic acids in vitro. nih.gov This promiscuity could be exploited by engineering the NcsB PKS to produce different substituted naphthoic acid cores. Altering the active site of NcsB1 could also change its regiospecificity or expand its substrate scope, leading to differently methylated naphthoic acid derivatives. These engineered pathways could yield novel precursors for incorporation into the final neocarzinostatin structure, potentially leading to analogs with altered biological activity. nih.gov
Precursor-Directed Biosynthesis Approaches (for related naphthoic acids)
Precursor-directed biosynthesis is a powerful strategy that combines chemical synthesis with microbial fermentation to generate novel natural products. This technique involves feeding synthetic analogs of a natural biosynthetic intermediate to a mutant strain of the producing organism that is blocked in the synthesis of the native intermediate. The downstream enzymes in the pathway may then process the synthetic precursor, resulting in a modified final product. This approach has been successfully used to create analogs of complex natural products like rapamycin. nih.gov In the context of neocarzinostatin, one could inactivate the ncsB gene to block the production of the naphthoic acid core. Subsequent feeding of chemically synthesized analogs of this compound to this mutant culture could allow the enzymes NcsB1 and NcsB2 to incorporate these novel precursors, leading to the production of new neocarzinostatin derivatives. researchgate.netnih.gov
Heterologous Expression Systems for Biosynthetic Pathway Reconstruction
Heterologous expression, the expression of genes in a non-native host organism, is a cornerstone technique for studying and engineering biosynthetic pathways. nih.govst-andrews.ac.uk The genes responsible for producing the naphthoic acid moiety of neocarzinostatin have been successfully expressed in heterologous Streptomyces hosts.
In one study, the co-expression of ncsB (naphthoate synthase), ncsB3 (hydroxylase), and ncsB1 (methyltransferase) in Streptomyces lividans TK24 was sufficient to produce the fully tailored intermediate, 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. nih.gov This demonstrated the successful reconstruction of this portion of the biosynthetic pathway in a heterologous host. nih.gov In a separate experiment, expressing the ncsB gene alone in S. lividans and S. coelicolor resulted in the production of the key intermediate 2-hydroxy-5-methyl-1-naphthoic acid, as well as a novel shunt product, 2-hydroxy-5-hydroxymethyl-1-naphthoic acid. nih.gov These studies not only confirm the function of the genes but also establish a platform for producing pathway intermediates and for future engineering efforts in more genetically tractable hosts. nih.govnih.gov
Table 3: Heterologous Expression of Naphthoic Acid Biosynthetic Genes
| Expressed Gene(s) | Heterologous Host | Product(s) | Reference |
|---|---|---|---|
ncsB (NNS) |
Streptomyces lividans TK24, S. coelicolor YU105 | 2-hydroxy-5-methyl-1-naphthoic acid, 2-hydroxy-5-hydroxymethyl-1-naphthoic acid | nih.gov |
ncsB, ncsB3, ncsB1 |
Streptomyces lividans TK24 | 2-hydroxy-7-methoxy-5-methyl-1-naphthoate | nih.gov |
Advanced Chemical Synthesis and Derivatization Studies
Development of Total Synthesis Methodologies for 2,7-Dihydroxy-5-methyl-1-naphthoic Acid
The total synthesis of this compound presents a significant challenge due to the need for precise control over the regiochemistry of substitution on the naphthalene (B1677914) core. Methodologies are often designed to build the molecule through convergent pathways, which involve the synthesis of key fragments that are later combined.
Convergent Synthetic Procedures
A plausible convergent synthetic approach to this compound would likely commence with the synthesis of a pre-functionalized naphthalene core, such as 2,7-dihydroxynaphthalene (B41206). This key intermediate can be synthesized through established industrial methods. chemicalbook.comgoogle.com For instance, the caustic fusion of sodium 2,7-naphthalenedisulfonate (B229856) at high temperatures is a common route to produce 2,7-dihydroxynaphthalene. chemicalbook.com
Once the 2,7-dihydroxynaphthalene scaffold is obtained, subsequent functionalization steps, including methylation and carboxylation, would be required. A convergent strategy might involve the synthesis of a methylated naphthalene precursor which is then carboxylated, or vice-versa. The challenge lies in achieving the desired regioselectivity for the introduction of the methyl and carboxyl groups at the C-5 and C-1 positions, respectively.
Modern synthetic methods, such as ruthenium-catalyzed C-H activation and double-alkyne annulation of phthalic acids or anhydrides, offer a pathway to multisubstituted 1-naphthoic acids with high regioselectivity. acs.org While not yet reported specifically for the target molecule, such a strategy could theoretically be adapted.
Specific Reaction Steps and Reagents Employed
The synthesis of the 2,7-dihydroxynaphthalene precursor typically involves the following key steps and reagents:
| Step | Reaction | Reagents and Conditions | Reference |
| 1 | Sulfonation | Naphthalene, Sulfuric acid | chemicalbook.com |
| 2 | Alkali Fusion | Sodium 2,7-naphthalenedisulfonate, Sodium hydroxide, Sodium oxide, High temperature (260-320 °C) | google.com |
| 3 | Acidification | Reaction mixture from fusion, Sulfuric acid | google.com |
Following the synthesis of 2,7-dihydroxynaphthalene, the introduction of the methyl and carboxyl groups would necessitate regioselective electrophilic substitution reactions.
Friedel-Crafts Acylation/Alkylation: Friedel-Crafts reactions are a cornerstone for introducing alkyl and acyl groups to aromatic rings. youtube.comorganic-chemistry.orgsigmaaldrich.combyjus.com The monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene (B47183) have been studied, providing insights into the positional reactivities of the naphthalene core. rsc.org For the synthesis of the target compound, a Friedel-Crafts acylation of a protected 2,7-dihydroxynaphthalene could be envisioned to introduce a precursor to the methyl group, followed by reduction. However, controlling the position of acylation to the C-5 position would be a significant challenge.
Carboxylation: The direct carboxylation of naphthols, known as the Kolbe-Schmitt reaction, is a viable method for introducing a carboxylic acid group. nih.gov The reaction conditions, particularly the choice of alkali metal cation, can influence the position of carboxylation. nih.gov For instance, carboxylation of sodium 2-naphthoxide tends to yield different isomers compared to the potassium salt. nih.gov Applying this to a 5-methyl-2,7-dihydroxynaphthalene intermediate would require careful optimization to achieve carboxylation at the C-1 position.
Synthetic Strategies for Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound is essential for exploring its structure-activity relationships (SAR). This involves systematic modifications of the core structure and its substituents.
Design and Synthesis of Substituted Naphthoic Acid Derivatives
The design of analogs often focuses on altering key structural features to probe their importance for a particular biological activity. For naphthoic acid derivatives, this can include:
Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to investigate the role of this acidic functionality. For example, the synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides has been achieved through microwave-assisted condensation of 1-hydroxy-2-naphthoic acid with various anilines. nih.gov
Alteration of the Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated to form ethers or acylated to form esters. These modifications can impact the compound's hydrogen bonding capacity and lipophilicity.
Variation of the Methyl Group: The methyl group at the C-5 position can be replaced with other alkyl groups of varying size or with electron-withdrawing or electron-donating groups to study steric and electronic effects.
Introduction of Additional Substituents: Halogens or other functional groups can be introduced at various positions on the naphthalene ring to explore their influence on the compound's properties.
The synthesis of these derivatives would follow similar principles to the total synthesis of the parent compound, employing functional group interconversions and electrophilic substitution reactions on appropriately protected intermediates.
Chemical Modifications for Structure-Activity Relationship Studies
SAR studies aim to correlate specific structural features with biological activity. For hydroxylated naphthoic acids, several key modifications are typically explored:
| Modification | Rationale | Potential Synthetic Approach |
| Esterification/Amidation of Carboxylic Acid | To assess the importance of the acidic proton and hydrogen bonding capabilities. | Reaction of the carboxylic acid with alcohols or amines in the presence of a coupling agent. nih.gov |
| O-Alkylation/Acylation of Hydroxyl Groups | To investigate the role of the phenolic hydroxyls in receptor binding or other interactions. | Reaction with alkyl halides or acyl chlorides in the presence of a base. |
| Variation of C-5 Substituent | To probe the steric and electronic requirements at this position. | Synthesis starting from differently substituted naphthalene precursors. |
| Halogenation of the Naphthalene Ring | To modify electronic properties and potentially introduce new binding interactions. | Electrophilic halogenation using reagents like N-bromosuccinimide. |
Reaction Chemistry of this compound and Related Naphthoates
The reactivity of this compound is dictated by its constituent functional groups: the phenolic hydroxyls, the carboxylic acid, and the aromatic naphthalene ring.
Reactions of the Hydroxyl Groups: The phenolic hydroxyl groups are nucleophilic and can undergo electrophilic substitution at the oxygen atom. libretexts.org They can be readily alkylated to form ethers or acylated to form esters. The hydroxyl groups also activate the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
Reactions of the Carboxylic Acid Group: The carboxylic acid is an electrophilic center at the carbonyl carbon and can react with nucleophiles. saskoer.ca It can be converted to a variety of derivatives, including esters, amides, and acid chlorides. Derivatization of carboxylic acids with reagents like 2-nitrophenylhydrazine (B1229437) is a common method for their analysis. nih.gov
Reactions of the Naphthalene Ring: The electron-rich naphthalene ring is susceptible to electrophilic attack. saskoer.canih.gov The positions of substitution are influenced by the directing effects of the existing hydroxyl, methyl, and carboxyl groups. Aminomethylation of 2,7-dihydroxynaphthalene, for example, has been shown to occur, leading to the formation of intramolecular hydrogen bonds in the products. researchgate.net
The interplay of these functional groups allows for a rich reaction chemistry, enabling the synthesis of a diverse library of derivatives for further study.
Derivatization for Biological Probing
The strategic derivatization of this compound is a key approach to developing targeted biological probes. The presence of two hydroxyl groups and one carboxylic acid group allows for a range of chemical transformations, enabling the attachment of reporter groups, alteration of physicochemical properties, and modulation of biological interactions. While specific derivatization studies on this compound for biological probing are not extensively documented in publicly available research, the chemical reactivity of its functional groups allows for predictable synthetic modifications based on established methodologies for similar phenolic and naphthoic acid compounds.
The primary sites for derivatization are the hydroxyl groups at positions 2 and 7, and the carboxylic acid group at position 1. Common derivatization strategies would include esterification, etherification, and amide bond formation. These reactions can be employed to attach fluorescent tags, biotin (B1667282) labels for affinity purification, or moieties that enhance cell permeability or target specificity. For instance, esterification of the carboxylic acid with a fluorescent alcohol could yield a probe for imaging studies. Similarly, conversion of the carboxylic acid to an amide by coupling with an amine-containing reporter molecule is a standard bioconjugation technique.
Research on analogous compounds, such as other dihydroxynaphthoic acids and phenolic compounds, has demonstrated the feasibility of these derivatization approaches for creating biologically active molecules. For example, the synthesis of esters and amides of various carboxylic acids is a common strategy to enhance their biological activity. nih.gov The modification of a related naphthalenic compound, alternariolide, from an ester to an amide bond was explored to create a more rigid conformation for structure-activity relationship studies. semanticscholar.org These examples underscore the potential for creating a diverse library of probes from the this compound scaffold.
The table below outlines potential derivatization strategies for this compound and their applications in biological probing, based on established chemical principles.
| Functional Group | Derivatization Reaction | Potential Reagent | Resulting Derivative | Application in Biological Probing |
| Carboxylic Acid (-COOH) | Esterification | Fluorescent alcohol (e.g., 4-(hydroxymethyl)-7-methoxycoumarin) | Fluorescent ester | Intracellular localization studies, high-throughput screening |
| Carboxylic Acid (-COOH) | Amide Formation | Biotin-amine | Biotinylated amide | Affinity-based protein profiling, target identification |
| Hydroxyl Groups (-OH) | Etherification | Propargyl bromide | Propargylated ether | Click chemistry handle for bioorthogonal labeling |
| Hydroxyl Groups (-OH) | Acylation | Azidoacetyl chloride | Azido-ester | Photoaffinity labeling, covalent capture of interacting partners |
Complex Formation with Metal Ions
The arrangement of the hydroxyl and carboxylic acid groups in this compound suggests its potential as a chelating agent for various metal ions. The 2-hydroxy-1-carboxylic acid motif, in particular, forms a stable six-membered ring upon coordination with a metal ion, a well-established feature in the coordination chemistry of similar ligands like salicylic (B10762653) acid and its derivatives. While specific studies on the metal complexes of this compound are not prominent in the literature, the behavior of analogous dihydroxynaphthoic acids provides a strong basis for predicting its coordination properties.
The coordination of metal ions can significantly alter the electronic and steric properties of the parent molecule, which can, in turn, influence its biological activity or confer novel properties, such as catalytic activity or specific recognition capabilities. The potential coordination modes and the resulting properties of metal complexes of this compound are summarized in the table below, based on findings for structurally related ligands.
| Metal Ion | Potential Coordination Sites | Anticipated Complex Geometry | Potential Applications of the Complex | Reference for Analogous Complex |
| Cu(II) | Carboxylate-O, 2-Hydroxy-O | Square planar or distorted octahedral | Catalyst in organic reactions, model for copper-containing enzymes | researchgate.net |
| Zn(II) | Carboxylate-O, 2-Hydroxy-O | Tetrahedral or octahedral | Fluorescent sensor for metal ion detection, potential therapeutic agent | researchgate.net |
| Cd(II) | Carboxylate-O, 2-Hydroxy-O | Octahedral | Precursor for cadmium-based nanomaterials | researchgate.net |
| Mn(II) | Carboxylate-O, 2-Hydroxy-O | Octahedral | Magnetic resonance imaging (MRI) contrast agent, catalyst | researchgate.net |
Investigational Biological Roles and Molecular Mechanisms
Role as a Naphthoate Moiety in Bioactive Natural Product Complexes
The primary biological relevance of 2,7-dihydroxy-5-methyl-1-naphthoic acid is as a crucial precursor to the naphthoate moiety found in the neocarzinostatin (B611948) (NCS) chromophore. nih.gov This chromophore is a complex assembly of three distinct parts: a nine-membered enediyne core, a deoxyamino sugar, and the naphthoic acid (NA) component. oup.com The compound this compound itself is an intermediate in the biosynthetic pathway of this NA moiety. nih.govexpasy.org
The neocarzinostatin chromophore is a non-peptide molecule responsible for the DNA-damaging effects of the neocarzinostatin complex. nih.govwikipedia.org Its intricate structure features a naphthoate ester which is derived from this compound. nih.govebi.ac.uk The biosynthesis begins with the creation of the naphthoic acid core by an iterative type I polyketide synthase (PKS) known as neocarzinostatin naphthoate synthase (NNS) or NcsB. nih.govwikipedia.org
The enzyme 2,7-dihydroxy-5-methyl-1-naphthoate 7-O-methyltransferase, also known as NcsB1, then catalyzes the regiospecific methylation of the 7-hydroxy group of this compound. expasy.orgqmul.ac.uk This reaction yields 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. oup.comexpasy.org This methylated derivative is then activated by a CoA ligase (NcsB2) and subsequently attached to the enediyne core, becoming an integral part of the final, active chromophore. oup.comnih.gov
The neocarzinostatin complex consists of the highly unstable chromophore non-covalently bound to a 113-amino acid apoprotein (Apo-NCS). wikipedia.orgebi.ac.uk This protein acts as a carrier, serving to protect the labile chromophore from degradation and deliver it to its target DNA. wikipedia.orgebi.ac.uk
The naphthoate moiety, derived from this compound, plays a critical and indispensable role in mediating the tight binding between the chromophore and the apoprotein. oup.comnih.gov This association is characterized by a high affinity, with a dissociation constant (Kd) in the nanomolar range (~10⁻¹⁰ M), which is essential for the protection, stabilization, and transport of the bioactive chromophore. oup.comwikipedia.orgebi.ac.uk
The ultimate biological action of the neocarzinostatin chromophore is to cause damage to DNA. nih.gov The naphthoate component is fundamental to this process, as it is the portion of the chromophore that physically inserts itself between the base pairs of the DNA double helix. nih.govacs.org This process is known as intercalation. nih.govacs.org
While the naphthoate moiety drives the intercalation, it is not sufficient on its own to bind to DNA. psu.edu The initial association between the chromophore and the DNA backbone is thought to be an electrostatic interaction involving the positively charged aminosugar component of the chromophore and the negatively charged phosphate (B84403) groups of DNA. psu.edu Following this initial binding, the naphthoate residue intercalates into the DNA, positioning the reactive enediyne core in close proximity to the deoxyribose sugars, where it can then be activated to induce strand breaks. nih.govpsu.edu
Cellular and Enzymatic Interactions
Direct enzymatic interactions of this compound are primarily understood through its role as a substrate in its own biosynthesis. However, studies on related naphthoic acid structures suggest potential broader roles in enzyme modulation.
The biosynthesis of the neocarzinostatin naphthoate moiety involves a series of specific enzymes. The compound this compound is the specific, native substrate for the enzyme NcsB1, an O-methyltransferase. expasy.orgqmul.ac.uk This enzyme transfers a methyl group from S-adenosyl-L-methionine specifically to the hydroxyl group at the C-7 position of the naphthoic acid. expasy.orgqmul.ac.uk While its primary role in vivo is this specific methylation, in vitro studies have shown that NcsB1 can also recognize and catalyze the O-methylation of other dihydroxynaphthoic acids, indicating a degree of substrate promiscuity under laboratory conditions. expasy.orgqmul.ac.uk
Table 1: Key Biosynthetic Enzymes for the Naphthoate Moiety of Neocarzinostatin
| Enzyme | Function | Substrate(s) | Product | Reference |
|---|---|---|---|---|
| NcsB (NNS) | Iterative Type I Polyketide Synthase | Acetate (B1210297) units | Naphthoic acid core | nih.govwikipedia.org |
| NcsB3 | Cytochrome P450 Hydroxylase | 2-hydroxy-5-methyl-1-naphthoic acid | This compound | oup.comnih.gov |
| NcsB1 | O-Methyltransferase | This compound, S-adenosyl-L-methionine | 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid | expasy.orgqmul.ac.uk |
| NcsB2 | CoA Ligase | 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid | Activated naphthoyl-CoA ester | oup.com |
While direct inhibitory data for this compound is not prominent, research into structurally related dihydroxynaphthoic acids has identified them as potential inhibitors of key metabolic enzymes, such as lactate (B86563) dehydrogenase (LDH). nih.govfrontiersin.org LDH is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells. google.combiorxiv.org
For instance, certain substituted 2,3-dihydroxy-1-naphthoic acids have been identified as selective inhibitors of human LDH. nih.gov Furthermore, research into inhibitors of LDH from the parasite Babesia microti (BmLDH) has shown that dihydroxynaphthoic acid (DHNA) compounds can inhibit the enzyme's catalytic activity at micromolar concentrations. nih.govfrontiersin.org This suggests that the dihydroxynaphthoic acid scaffold could be a promising starting point for developing specific enzyme inhibitors. nih.govnih.gov
Table 2: Inhibitory Activity of Naphthoic Acid Derivatives on Lactate Dehydrogenase (LDH)
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| DHNA (3,5-dihydroxy-2-naphthoic acid) | Babesia microti LDH (BmLDH) | 30.19 ± 8.49 µM | nih.govfrontiersin.org |
| DBHCA (3,5-dibromo-2-hydroxycinnamic acid) | Babesia microti LDH (BmLDH) | 53.89 ± 13.28 µM | nih.gov |
| Gossypol (related phenolic aldehyde) | Plasmodium falciparum LDH (PfLDH) | 15.3 µM | frontiersin.org |
Metabolic Significance in Biological Systems (Non-Clinical)
This compound is recognized as a bacterial metabolite. nih.gov It belongs to the class of naphthoic acids and is specifically a member of the naphthalenediols. nih.gov While its role as a product of bacterial metabolism is established, the specific bacterial taxa responsible for its production and the precise metabolic pathways involved are subjects of ongoing investigation. Microbial metabolites, particularly those derived from phenolics, are known to play a significant role in the complex interactions between a host and its gut microbiota. nih.gov These metabolites can be produced from the bacterial degradation of various aromatic compounds. nih.govnih.gov The gut microbiome produces a wide array of small bioactive molecules from dietary precursors, and this microbial conversion is a key mechanism by which gut microbes can influence the physiology of the host organism. nih.gov
Studies in animal models have begun to correlate the presence of this compound with specific physiological characteristics. A notable study comparing the ileal microbiomes and metabolic profiles of Hu sheep and East Friesian sheep revealed significant differences in the levels of this compound. The Hu sheep, known for their robust disease resistance, exhibited significantly higher levels of this compound in their ileum compared to the East Friesian sheep, a breed with comparatively poorer disease resistance. nih.gov
This difference in the abundance of this compound, along with other differential metabolites, suggests a potential link to the varying phenotypes of these two breeds. The study proposed that the distinct ileal microbes and their metabolites could be important factors influencing host disease resistance and ultimately, productivity. nih.gov The higher concentrations of certain amino acid metabolites alongside this compound in Hu sheep were also interpreted as an indication of a more efficient protein metabolism. nih.gov
The following table summarizes the differential abundance of this compound in the two sheep breeds studied.
| Metabolite | Sheep Breed with Higher Abundance | Significance |
| This compound | Hu Sheep | Significantly upregulated compared to East Friesian sheep. nih.gov |
The correlation of higher levels of this compound with the more disease-resistant Hu sheep has led to the proposal of its involvement in anti-inflammatory and immune-regulatory processes. nih.gov It has been noted that this compound is a key component of certain anti-inflammatory medications. nih.gov Microbial metabolites, in general, can interact with host cells to modulate immune and inflammatory responses. nih.gov
In the context of the sheep study, while a direct anti-inflammatory action of isolated this compound was not demonstrated, its increased presence was associated with a healthier phenotype. nih.gov The study also highlighted that certain short peptides, which were also elevated in the Hu sheep, possess anti-inflammatory and antioxidant properties. nih.gov This co-occurrence suggests a potential synergistic effect or a common regulatory pathway. Further research, including in vivo animal models like the xylene-induced ear swelling model, is necessary to directly evaluate the anti-inflammatory activity of this specific compound.
Investigational Biological Activities In Vitro and in Animal Models (Excluding Clinical Human Trials)
The cytotoxic potential of compounds structurally related to this compound has been evaluated in various cancer cell lines. For instance, a study on naphtho[2,3-b]furan-4,9-diones and related compounds, which share a core naphthoic structure, tested their cytotoxicity against several human tumor cell lines, including oral squamous cell carcinoma and promyelocytic leukemia. nih.gov The study found that the introduction of different chemical groups to the naphthoic backbone significantly influenced the compound's tumor-specificity and cytotoxic potency. nih.gov
Another study investigated the cytotoxicity of nine different naphthoquinones against a panel of human cancer cell lines, including leukemia, melanoma, brain, and colon cancer cells. The results indicated that certain derivatives, such as 5-Methoxy-1,4-naphthoquinone, were highly active, inducing apoptosis in cancer cells through the activation of caspases. The structure-activity relationship was also explored in naphthyridine derivatives, which showed potent cytotoxic activities against human cervical cancer, leukemia, and prostate cancer cell lines. These studies on related compounds underscore the potential of the naphthoic acid scaffold as a basis for the development of cytotoxic agents.
The table below presents examples of related naphthoic acid derivatives and their observed cytotoxic activity.
| Compound Class | Cell Lines Tested | Observed Activity |
| Naphtho[2,3-b]furan-4,9-diones | Oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4), Promyelocytic leukemia (HL-60) | Varied cytotoxicity and tumor-specificity depending on substitutions. nih.gov |
| Naphthoquinones | Leukemia (HL-60), Melanoma (MDA-MB-435), Brain (SF-295), Colon (HCT-8) | 5-Methoxy-1,4-naphthoquinone showed high cytotoxicity, inducing apoptosis. |
| Naphthyridine derivatives | Human cervical cancer (HeLa), Leukemia (HL-60), Prostate cancer (PC-3) | Some derivatives were more potent than the reference drug colchicine. |
Derivatives of naphthoic acid, particularly naphthoic amides and related structures, have been investigated for their antimicrobial and antifungal properties. A series of naphthyl- and biphenyl-substituted polyamine conjugates, which are structurally related to naphthoic amides, were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. Certain long-chain variants with 1-naphthyl and 2-naphthyl capping groups demonstrated significant intrinsic antimicrobial and antifungal activities.
In another approach, facial amphiphilic polymers based on naphthoic acid displayed potent antibacterial activity against a range of multi-drug resistant Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. These polymers were also effective in eradicating established biofilms. The proposed mechanism of action for these polymers is the disruption of the bacterial cell membrane. Furthermore, 1-amidoalkyl-2-naphthols, which can be considered as derivatives of naphthoic amides, are known to possess diverse biological properties, including antibacterial and antifungal activities.
The following table provides an overview of the antimicrobial and antifungal activities of related naphthoic acid derivatives.
| Compound Class | Target Organisms | Observed Activity |
| Naphthyl-substituted polyamine conjugates | Staphylococcus aureus (MRSA), Cryptococcus neoformans | Pronounced intrinsic antimicrobial and antifungal properties. |
| Naphthoic acid-based polymers | E. coli, P. aeruginosa, K. pneumoniae, A. baumannii | Potent antibacterial activity against multi-drug resistant strains and biofilm eradication. |
| 1-Amidoalkyl-2-naphthols | Various bacteria and fungi | Reported to have antibacterial and antifungal qualities. |
Exploratory Studies in Animal Models (e.g., babesial infection models with related naphthoic acids)
Babesiosis, a tick-borne parasitic disease affecting both humans and animals, has been a key area of research for novel therapeutic agents. nih.govnih.gov The limitations of current treatments, including side effects and emerging drug resistance, have spurred the investigation of new chemical entities. nih.gov Within this context, naphthalene-based compounds, structurally similar to this compound, have emerged as promising candidates.
Although direct in vivo studies in animal models for this compound are not available in the reviewed literature, preclinical research on related dihydroxynaphthoic acids has laid the groundwork for their potential as anti-babesial agents. A notable study investigated the efficacy of 3,5-dihydroxy 2-naphthoic acid (DHNA) and 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) against Babesia microti, a common cause of human babesiosis. nih.govnih.gov
These exploratory studies, while currently limited to in vitro models, are a critical first step in the drug discovery pipeline and often precede animal model testing. The primary mechanism of action identified for these related naphthoic acids is the inhibition of a crucial parasite enzyme, lactate dehydrogenase (LDH). nih.govnih.gov B. microti is heavily reliant on anaerobic metabolism for its energy supply (ATP), making its LDH enzyme (BmLDH) a prime target for therapeutic intervention. nih.gov
The research demonstrated that both DHNA and DBHCA could effectively inhibit the recombinant BmLDH. nih.gov Impressively, these compounds showed a high degree of selectivity, inhibiting the parasite's enzyme at significantly lower concentrations than those required to inhibit human LDH. nih.gov This selectivity is a critical factor in developing safe and effective drugs.
The in vitro anti-parasitic activity was also confirmed, with both compounds showing inhibition of B. microti growth within infected red blood cells. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for these related naphthoic acids.
| Compound | Target Organism | IC50 (μM) | Selectivity Index (SI) vs. Vero cells |
|---|---|---|---|
| 3,5-dihydroxy 2-naphthoic acid (DHNA) | Babesia microti | 85.65 | 22.1 |
| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | Babesia microti | 84.83 | 2.6 |
The selectivity index (SI), a ratio that compares the cytotoxicity of a compound to its biological activity, further underscores the potential of DHNA as a lead compound. Its higher SI suggests a more favorable safety profile compared to DBHCA in these initial tests. nih.gov
While these findings are promising, it is crucial to note that they are based on in vitro data. The progression of these or the titular compound, this compound, into exploratory studies using animal models of babesial infection would be the necessary next step to evaluate their efficacy, pharmacokinetics, and safety in a living organism. Such studies are essential to determine if the encouraging in vitro results translate into a tangible therapeutic benefit.
Advanced Analytical and Structural Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for probing the molecular structure of "2,7-Dihydroxy-5-methyl-1-naphthoic acid" by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide specific information about the compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
¹³C NMR Spectroscopy: Similar to ¹H NMR, specific experimental ¹³C NMR data for "this compound" is not widely published. However, based on data for related compounds like 1-hydroxy-2-naphthoic acid and 1-naphthoic acid, the carbon signals can be predicted. chemicalbook.comchemicalbook.com The spectrum would exhibit 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) would be the most downfield signal, typically appearing above δ 170 ppm. The aromatic carbons would resonate in the range of δ 110-160 ppm, with the carbons attached to the hydroxyl groups appearing at the lower end of this range due to shielding effects. The methyl carbon would be found at the most upfield position, generally below δ 25 ppm.
A summary of predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.5 | 110 - 140 |
| C-OH | - | 150 - 160 |
| COOH | Broad singlet | >170 |
| CH₃ | ~2.0 - 2.5 | <25 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of "this compound" and providing structural information through the analysis of its fragmentation patterns.
The molecular formula of "this compound" is C₁₂H₁₀O₄, corresponding to a monoisotopic mass of approximately 218.0579 Da. nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M]⁻) would be observed at this m/z value.
Fragmentation Pattern: Upon ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, 17 Da), a carboxyl group (-COOH, 45 Da), or a water molecule (-H₂O, 18 Da). libretexts.org The presence of the methyl group might also lead to the loss of a methyl radical (-CH₃, 15 Da).
Predicted mass spectral data, including various adducts that could be observed in an electrospray ionization (ESI) mass spectrum, are available in public databases. nih.gov
| Adduct | Predicted m/z |
| [M+H]⁺ | 219.0652 |
| [M+Na]⁺ | 241.0471 |
| [M-H]⁻ | 217.0506 |
| [M+H-H₂O]⁺ | 201.0552 |
Data sourced from PubChem. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color. The naphthalene (B1677914) ring system in "this compound" is a strong chromophore.
The UV-Vis spectrum of a substituted naphthalene derivative typically shows multiple absorption bands. The positions and intensities of these bands are influenced by the nature and position of the substituents on the naphthalene ring. ias.ac.inacs.org For "this compound," the presence of hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The absorption maxima for related naphthoic acids are often observed in the range of 230-350 nm. sielc.com The specific absorption maxima for "this compound" would provide information about its electronic structure.
Chromatographic Methods for Separation and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating "this compound" from complex mixtures, determining its purity, and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and reliable method for assessing the purity of "this compound".
A common HPLC method for the analysis of naphthoic acid derivatives involves reverse-phase chromatography. sielc.comhelixchrom.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure the carboxylic acid is in its protonated form. sielc.com The components of the mixture are separated based on their hydrophobicity. The purity of a sample of "this compound" can be determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. By using a calibration curve prepared with a standard of known concentration, HPLC can also be used for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for the identification and quantification of "this compound" in complex matrices.
In an LC-MS analysis, the sample is first injected into the HPLC system, where "this compound" is separated from other components. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer provides the molecular weight of the compound and, through tandem MS (MS/MS), can generate a characteristic fragmentation pattern, which serves as a highly specific identifier. This combination of retention time from the LC and mass spectral data from the MS provides a very high degree of confidence in the identification of the compound. LC-MS is also a highly sensitive technique for quantification, capable of detecting and measuring very low concentrations of the analyte. nih.gov
Structural Biology Approaches
The three-dimensional arrangement of a molecule and its interactions with biological macromolecules are key determinants of its function. Structural biology techniques provide atomic-level insights into these aspects.
X-ray Crystallography of this compound or its Complexes
As of the current literature review, no specific X-ray crystal structures for this compound, either in its isolated form or in complex with an enzyme, have been publicly deposited or published. While crystallographic data exists for related naphthalenic compounds, such as the inclusion complex of 2,7-dihydroxynaphthalene (B41206) with β-cyclodextrin, this information does not directly describe the atomic arrangement of the title compound. researchgate.net The successful crystallization of a molecule is dependent on many factors, and the absence of a published structure may indicate challenges in obtaining crystals of suitable quality for diffraction.
Co-crystallization Studies with Substrate Analogs and Cofactors
Co-crystallization is a powerful technique to visualize the binding mode of a ligand within the active site of a protein. This approach is particularly insightful for understanding the mechanism of action of enzyme inhibitors or the binding of substrates. Literature searches did not yield any specific co-crystallization studies involving this compound with any protein. Research on similar naphthalene-based compounds has highlighted the difficulties in obtaining co-crystals with target enzymes, which may also be a challenge for this particular metabolite.
Analysis of Protein-Ligand Interactions through Structural Data
Without experimental structural data from X-ray crystallography or NMR for a complex of this compound and a protein, a detailed analysis of its specific protein-ligand interactions is not possible. Such an analysis would typically involve identifying key intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding affinity and specificity. While general principles of protein-ligand interactions are well-understood, their specific application to this compound remains speculative without a solved complex structure.
Advanced Detection and Quantification in Complex Biological Matrices
The ability to accurately detect and quantify specific metabolites in complex biological samples, such as fungal fermentation broths or host tissues, is essential for studying their biosynthesis and biological activity.
Modern metabolomics workflows, particularly those applied to fungal species like Aspergillus, provide a framework for the detection of secondary metabolites. nih.gov These approaches typically utilize high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). Untargeted metabolomic studies of Aspergillus have been performed to differentiate metabolic profiles under various conditions, which could potentially identify and relatively quantify this compound if it is present. mdpi.comnih.gov
For precise and accurate quantification, a targeted LC-MS/MS (tandem mass spectrometry) method would need to be developed and validated. nih.govnih.gov This involves optimizing the chromatographic separation and the mass spectrometric detection parameters for the specific compound. The development of such a method would include establishing the precursor and product ion transitions unique to this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 219.06518 | 143.4 |
| [M+Na]⁺ | 241.04712 | 153.1 |
| [M-H]⁻ | 217.05062 | 145.1 |
| [M+NH₄]⁺ | 236.09172 | 161.5 |
| [M+K]⁺ | 257.02106 | 149.5 |
Data predicted using computational tools and sourced from PubChemLite. uni.lu These values are theoretical and would require experimental verification for a validated quantification method.
The development of a validated LC-MS/MS method would be a critical step for future research into the biosynthesis, pharmacokinetics, and biological effects of this compound.
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, such as 2,7-Dihydroxy-5-methyl-1-naphthoic acid, interacts with a biological target, typically a protein. These studies are crucial in drug discovery and for understanding the compound's potential biological activities.
Prediction of Ligand-Protein Binding Modes and Affinities
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on structurally related compounds. Molecular docking simulations predict the preferred orientation of the ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or affinity.
For a compound like this compound, with its hydroxyl and carboxylic acid functional groups, key interactions with a protein's active site would likely involve hydrogen bonding. The naphthalene (B1677914) core could also participate in hydrophobic and π-π stacking interactions. The binding affinity is a critical parameter that indicates how strongly the ligand binds to the protein. A more negative binding energy typically suggests a more stable and favorable interaction. In studies of other phytochemicals, binding energies ranging from -6.9 to -8.48 kcal/mol have been reported for potent enzyme inhibitors, indicating strong binding. nih.gov
The general workflow for such a study would involve:
Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized. A suitable protein target would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand would be "docked" into the active site of the protein, and various possible binding poses would be generated and scored.
Analysis of Binding Modes: The top-scoring poses would be analyzed to identify the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).
Such studies on related naphthoquinone derivatives have been used to identify potential inhibitors for enzymes like H5N1 neuraminidase, demonstrating the utility of this approach in identifying novel therapeutic scaffolds. nih.gov
Conformational Analysis of this compound and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the primary source of conformational flexibility would be the rotation of the carboxylic acid group and the hydroxyl groups.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. These methods are invaluable for understanding the fundamental chemical properties of this compound.
Electronic Structure and Reactivity Predictions
DFT calculations can be employed to determine the distribution of electrons within the this compound molecule. This information helps in predicting its reactivity. For instance, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In similar molecules, negative potential sites are often located around electronegative atoms like oxygen, while positive potentials are found near hydrogen atoms. nih.govacs.org
Key parameters that can be calculated using DFT to predict reactivity include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: The ability of an atom to attract electrons.
Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution. A lower energy gap between the HOMO and LUMO orbitals is associated with lower hardness and higher reactivity. nih.gov
Investigation of Reaction Mechanisms for Biosynthesis or Degradation
Computational studies can elucidate the plausible pathways for the biosynthesis and degradation of this compound. While this compound is noted as a bacterial metabolite, the specific enzymatic reactions involved in its formation and breakdown can be modeled using quantum chemistry.
For example, DFT calculations can be used to model the transition states of proposed reaction steps, allowing for the determination of activation energies. A lower activation energy suggests a more favorable reaction pathway. Such computational investigations have been applied to understand the degradation mechanisms of other aromatic compounds, including naphthalene derivatives. These studies can help to predict the feasibility of different metabolic routes and identify key intermediates.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic properties.
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with a high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive and can be easily excited. nih.gov In studies of other organic molecules, a narrow frontier orbital gap has been correlated with higher chemical reactivity and potential biological activity. nih.govacs.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl groups, while the LUMO may be distributed over the carboxylic acid group and the aromatic system.
Future Research Directions and Applications in Basic Science
Discovery of Novel Enzymatic Transformations Involving Naphthoic Acid Scaffolds
The structural diversity of naturally occurring naphthoic acid derivatives suggests a rich and largely untapped reservoir of novel enzymes that act on these scaffolds. Future research will likely focus on identifying and characterizing new enzymatic activities from various organisms, particularly bacteria and plants.
One area of interest is the discovery of enzymes that catalyze transformations beyond simple hydroxylation or decarboxylation. For instance, studies on the bacterium Burkholderia sp. strain BC1 have identified a non-oxidative decarboxylase that converts 2-hydroxy-1-naphthoic acid (2H1NA) into 2-naphthol. nih.govnih.gov This enzyme is part of an alternative catabolic pathway for hydroxynaphthoic acids and belongs to the amidohydrolase 2 protein family. nih.gov Similarly, research into the biosynthesis of anthraquinones in plants like Rubia cordifolia has led to the characterization of prenyltransferases that attach isoprenoid side chains to 1,4-dihydroxy-2-naphthoic acid (DHNA), a key step in forming the final complex molecule. biorxiv.org
Future work could involve genome mining and functional screening to find enzymes responsible for glycosylation, methylation, or halogenation of naphthoic acid cores. Understanding these novel biocatalysts could provide new tools for synthetic biology and the chemo-enzymatic synthesis of complex natural products. semanticscholar.org
| Enzyme Type | Substrate Example | Transformation | Organism Source | Reference |
|---|---|---|---|---|
| Non-oxidative Decarboxylase (HndA) | 2-hydroxy-1-naphthoic acid | Decarboxylation to 2-naphthol | Burkholderia sp. strain BC1 | nih.govnih.gov |
| Prenyltransferase (RcDT1) | 1,4-dihydroxy-2-naphthoic acid (DHNA) | Prenylation at the C-3 position | Rubia cordifolia | biorxiv.org |
| Polyketide Synthase (AziB) | Acetyl-CoA + Malonyl-CoA | Assembly of 5-methyl-1-naphthoate | Streptomyces griseofuscus | enzyme-database.org |
| Dioxygenase | 1-Naphthol / 2-Naphthol | Hydroxylation to dihydroxynaphthalenes | Pseudomonas fluorescens TTC1 | researchgate.net |
Advanced Biosynthetic Pathway Elucidation and Enzyme Engineering
Elucidating the complete biosynthetic pathways of naphthoic acid metabolites is a fundamental goal. While significant progress has been made, particularly for compounds like phylloquinone (Vitamin K1) where 1,4-dihydroxy-2-naphthoic acid (DHNA) is a key intermediate, many pathways remain partially or completely unknown. scienceopen.comresearchgate.net The biosynthesis of DHNA itself involves a series of enzymes, including isochorismate synthase and DHNA-CoA synthase, that convert primary metabolites into the naphthoic acid core. scienceopen.com
With the pathways identified, enzyme engineering offers the potential to create novel biocatalysts with tailored properties. caltech.edu Techniques such as directed evolution and site-directed mutagenesis can be applied to the enzymes involved in naphthoic acid biosynthesis. nih.gov For example, engineering a polyketide synthase, such as the 5-methylnaphthoic acid synthase from the azinomycin B pathway, could alter its substrate specificity to incorporate different starter or extender units, leading to the production of novel naphthoic acid derivatives. enzyme-database.org Furthermore, modifying the active sites of tailoring enzymes like hydroxylases or methyltransferases could allow for the regioselective functionalization of the naphthoic acid scaffold, generating a diverse library of compounds for biological screening. The use of protein scaffolds to co-locate enzymes in a pathway can also enhance metabolic flux and improve the efficiency of engineered systems. nih.gov
| Enzyme | Abbreviation | Function in Pathway | Reference |
|---|---|---|---|
| Isochorismate synthase | ICS | Converts chorismate to isochorismate. | scienceopen.comresearchgate.net |
| o-Succinylbenzoate (OSB) synthase | PHYLLO/MenD | Catalyzes the formation of o-succinylbenzoate from isochorismate and α-ketoglutarate. | scienceopen.com |
| OSB-CoA ligase | MenE | Activates OSB by converting it to its coenzyme A ester. | scienceopen.com |
| 1,4-dihydroxy-2-naphthoyl-CoA synthase | MenB | Catalyzes the cyclization of OSB-CoA to form the naphthoic acid ring structure. | scienceopen.com |
| DHNA-CoA thioesterase | - | Hydrolyzes DHNA-CoA to release free 1,4-dihydroxy-2-naphthoic acid (DHNA). | scienceopen.com |
Exploring Broader Ecological and Physiological Roles of Naphthoic Acid Metabolites
Naphthoic acids and their downstream products, particularly naphthoquinones, are believed to play significant roles in the physiology and ecology of the organisms that produce them. researchgate.net As secondary metabolites, they are often not essential for primary growth but confer adaptive advantages. researchgate.net For instance, many plant-derived naphthoquinones are involved in chemical defense against herbivores and microbes or in allelopathic interactions with competing plants. researchgate.net
Future research should aim to define the specific physiological functions of compounds like 2,7-Dihydroxy-5-methyl-1-naphthoic acid. Investigating the transcriptomic or proteomic changes in an organism upon exposure to these metabolites could reveal their molecular targets and modes of action. For example, studies on naphthalene (B1677914) metabolites have explored their potential to modulate immune responses, though the specific effects are complex and depend on the metabolic capabilities of the target cells. nih.gov The broader physiological roles of naphthoic acid metabolites in processes like cell signaling, development, and stress response in both prokaryotic and eukaryotic systems remain a fertile area for investigation. mdpi.com
Development of Mechanistic Probes for Biological Systems
The naphthoic acid scaffold is an attractive template for designing mechanistic probes to study specific biological systems. These probes are molecules designed to interact with a particular target, such as a receptor or enzyme, allowing researchers to investigate its function.
A prominent example is the use of a 2-naphthoic acid template for the structure-based design of antagonists for the P2Y14 receptor, which is involved in immune signaling. nih.gov Researchers synthesized a series of 2-naphthoic acid analogs with high affinity and selectivity for this receptor. By strategically modifying the scaffold, they could introduce functional groups suitable for attaching fluorescent dyes or other reporter tags. This work led to the development of the first high-affinity fluorescent antagonist probe for a P2Y receptor, enabling detailed studies of receptor localization and dynamics in cell membranes. nih.gov This approach, using a rigid and well-defined scaffold like naphthoic acid, can be extended to develop probes for other important biological targets, providing powerful tools to dissect complex signaling pathways.
Application of Naphthoic Acid Analogs in Chemical Biology Tool Development
Building on the development of specific probes, the naphthoic acid scaffold can be used to generate entire toolsets for chemical biology. chiosislab.comnih.gov Chemical biology tools are broadly defined as small molecules used to study and manipulate biological systems. sigmaaldrich.com The development of such tools often involves creating a library of analogs based on a common chemical core.
Starting with a parent naphthoic acid structure, chemists can systematically introduce a variety of functionalities. researchgate.net For example, analogs can be synthesized with:
Fluorescent tags: For visualization in live-cell imaging and flow cytometry. nih.gov
Biotin (B1667282) tags: For affinity purification and identification of binding partners (e.g., target proteins).
Photo-crosslinking groups: To covalently link the molecule to its biological target upon UV irradiation, facilitating target identification.
Reactive handles (e.g., alkynes or azides): To allow for "click chemistry" conjugation to other molecules in a cellular context. nih.gov
By creating a diverse collection of such modified naphthoic acids, researchers can build a comprehensive toolbox to investigate a wide range of biological questions, from identifying the targets of a bioactive natural product to mapping its interactions within a cell. nih.gov
| Modification | Functional Group Added | Purpose / Application | Reference Example |
|---|---|---|---|
| Fluorescent Labeling | Fluorescent dyes (e.g., BODIPY) | Visualize the location and dynamics of the target receptor in cells. | nih.gov |
| Affinity Tagging | Alkynyl or amino groups for subsequent coupling | Allows for attachment of affinity tags (like biotin) or fluorescent probes. | nih.gov |
| Structure-Activity Relationship (SAR) | Varying substituents on the naphthyl rings | To map the binding pocket of a target protein and optimize potency and selectivity. | nih.gov |
| Prodrug Development | Esterification of the carboxylic acid | To improve cell permeability and bioavailability for in vivo studies. | nih.gov |
Q & A
Q. What are the recommended handling and storage protocols for 2,7-Dihydroxy-5-methyl-1-naphthoic acid to ensure experimental reproducibility?
- Methodological Answer : Handling requires strict adherence to safety protocols: use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Storage should be in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation. Stability assessments via HPLC every 6 months are advised to monitor degradation .
Q. What synthetic routes are available for the preparation of this compound, and what are their respective yields and purities?
- Methodological Answer : A validated route involves sequential enzymatic modifications:
- Step 1 : Hydroxylation of 5-methyl-1-naphthoic acid at C-7 using cytochrome P-450 NcsB3 (reported yield: ~65% with 85% purity).
- Step 2 : O-Methylation at C-7 via NcsB1 methyltransferase with S-adenosylmethionine (SAM) cofactor (yield: ~78%, purity >90%).
Purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) with characterization by -NMR and LC-MS .
Advanced Research Questions
Q. How do cytochrome P-450 hydroxylases like NcsB3 influence the regiospecific hydroxylation of naphthoic acid derivatives, and what challenges exist in confirming their catalytic activity in vitro?
- Methodological Answer : NcsB3 exhibits regiospecificity for C-7 hydroxylation, likely due to substrate binding pocket geometry. Challenges include:
- Enzyme Stability : NcsB3 loses activity rapidly in vitro; use of cryo-preservatives (e.g., glycerol) and anaerobic conditions improves stability.
- Cofactor Dependency : Requires NADPH regeneration systems for sustained activity.
Activity confirmation involves -isotopic labeling of intermediates tracked via -NMR or high-resolution mass spectrometry (HRMS) .
Q. What analytical strategies are recommended for resolving contradictions in reported biosynthetic pathways of this compound, particularly regarding intermediate stability and enzyme specificity?
- Methodological Answer :
- Intermediate Stability : Use time-resolved LC-MS to monitor degradation products (e.g., quinone formation from oxidation at C-2).
- Enzyme Specificity : Knockout studies in Streptomyces strains (ΔncsB1/ΔncsB3) combined with metabolite profiling via UPLC-QTOF-MS can identify pathway deviations.
- Data Reconciliation : Cross-validate findings with isotopic tracer experiments (e.g., -SAM for methylation tracking) and X-ray crystallography of enzyme-substrate complexes .
Q. How do structural modifications at C-5 (methyl group) and C-7 (hydroxyl/methoxy) impact the compound’s bioactivity in pharmacological models?
- Methodological Answer :
- Methyl Group (C-5) : Replace with ethyl/fluoro groups via semi-synthetic methods to assess lipophilicity (logP measurements) and cytotoxicity (MTT assays in cancer cell lines).
- C-7 Modifications : Compare hydroxyl vs. methoxy derivatives in DNA-binding assays (e.g., ethidium bromide displacement) to evaluate intercalation potential.
Structure-activity relationship (SAR) studies require molecular docking simulations (AutoDock Vina) and pharmacokinetic profiling (e.g., plasma stability in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
